molecular formula C20H20N2O B12907677 1,3-Diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one CAS No. 740846-92-8

1,3-Diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one

Cat. No.: B12907677
CAS No.: 740846-92-8
M. Wt: 304.4 g/mol
InChI Key: YMHVHMRVIFQDPD-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Introduction of different functional groups on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with similar structural features.

    Dihydroquinazolinone: A reduced form with different chemical properties.

    Phenyl-substituted quinazolinones: Compounds with phenyl groups at different positions.

Uniqueness

1,3-Diphenyl-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of two phenyl groups, which may confer distinct biological and chemical properties compared to other quinazolinone derivatives.

Properties

CAS No.

740846-92-8

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1,3-diphenyl-4,6,7,8-tetrahydro-2H-quinazolin-5-one

InChI

InChI=1S/C20H20N2O/c23-20-13-7-12-19-18(20)14-21(16-8-3-1-4-9-16)15-22(19)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2

InChI Key

YMHVHMRVIFQDPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CN(CN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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